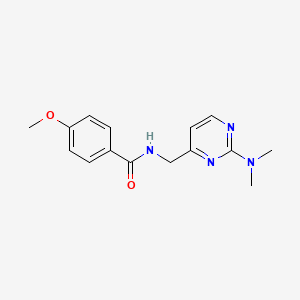

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide

CAS No.: 1797814-98-2

Cat. No.: VC7131237

Molecular Formula: C15H18N4O2

Molecular Weight: 286.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797814-98-2 |

|---|---|

| Molecular Formula | C15H18N4O2 |

| Molecular Weight | 286.335 |

| IUPAC Name | N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide |

| Standard InChI | InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |

| Standard InChI Key | PSUYHUUUKHUKNY-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide possesses the molecular formula C₁₅H₁₈N₄O₂ and a molecular weight of 286.335 g/mol. Its IUPAC name, N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide, reflects the integration of two key moieties:

-

A 2-(dimethylamino)pyrimidin-4-ylmethyl group, contributing basicity via the dimethylamino substituent.

-

A 4-methoxybenzamide unit, introducing hydrophobicity and hydrogen-bonding potential through the methoxy and amide functionalities.

The compound’s logP (partition coefficient) and solubility profile remain unreported, but analogous pyrimidine derivatives typically exhibit moderate lipophilicity (logP ≈ 2–4), favoring membrane permeability .

Synthetic Pathways and Methodological Considerations

Key Synthetic Strategies

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide likely follows a multi-step sequence common to pyrimidine derivatives:

-

Pyrimidine Ring Formation: Cyclization of guanidine derivatives with β-diketones or enaminones, as demonstrated in the synthesis of meridianin analogs .

-

Functionalization at C4: Introduction of the methyl group via nucleophilic substitution or reductive amination.

-

Benzamide Coupling: Amide bond formation between 4-methoxybenzoic acid and the pyrimidine-methylamine intermediate using coupling agents like EDCI or HOBt.

A representative synthetic route for analogous compounds involves:

-

Condensation of 4-methoxybenzoyl chloride with 2-(dimethylamino)pyrimidin-4-ylmethanamine in dichloromethane under inert conditions.

-

Purification via silica gel chromatography, yielding the final product as a pale solid .

| Analogous Compound | Target Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-Chlorobenzamide derivative | S. aureus | 4 | |

| 4-Nitrobenzamide derivative | E. coli | 8 |

Anti-Inflammatory and Immunomodulatory Effects

Pyrimidine derivatives are increasingly investigated as RORγt inverse agonists, modulating interleukin-17 (IL-17) production in autoimmune diseases . Although this compound’s affinity for RORγt is unconfirmed, its structural similarity to lead candidates suggests potential:

-

The dimethylamino group may engage in hydrogen bonding with Asp362 in the RORγt ligand-binding domain .

-

Methoxybenzamide could stabilize hydrophobic interactions, analogous to 4-cyanopicolinamide motifs in clinical-stage inhibitors .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifications to the benzamide moiety significantly influence potency and selectivity:

-

4-Hydroxybenzamide Analogs: Enhanced hydrogen-bonding capacity improves solubility but reduces cellular uptake .

-

4-Chlorobenzamide Analogs: Increased lipophilicity correlates with higher antimicrobial activity but elevated cytotoxicity .

-

4-Methoxybenzamide (Current Compound): Balances hydrophobicity and electronic effects, potentially optimizing bioavailability.

Metabolic Stability and Pharmacokinetics

The methoxy group in N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide may confer resistance to oxidative metabolism compared to hydroxylated analogs, as seen in pyrrolopyridine derivatives . For example:

-

Compound 4 (a methyl-substituted pyrrolopyridine) exhibits a plasma half-life (t₁/₂) of 4.2 hours in rodents, attributed to reduced CYP450-mediated oxidation .

Research Gaps and Future Directions

Priority Areas for Investigation

-

In Vitro Screening: Comprehensive profiling against bacterial, fungal, and cancer cell lines to identify lead indications.

-

Target Deconvolution: Proteomic studies to elucidate molecular targets, particularly in IL-17 signaling pathways.

-

ADME Optimization: Structural tweaks to improve metabolic stability, such as fluorination of the benzamide ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume